2-{[(2-chlorophenyl)amino](pyridin-2-yl)methyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one
Description
2-{(2-Chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one (compound 4d) is a kojic acid derivative synthesized by modifying the kojic acid scaffold with a pyridin-2-ylamino-methyl group substituted with a 2-chlorophenyl moiety.
Properties
Molecular Formula |
C18H15ClN2O4 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
2-[(2-chloroanilino)-pyridin-2-ylmethyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one |
InChI |
InChI=1S/C18H15ClN2O4/c19-12-5-1-2-6-13(12)21-16(14-7-3-4-8-20-14)18-17(24)15(23)9-11(10-22)25-18/h1-9,16,21-22,24H,10H2 |
InChI Key |
XPVCTFQNXIRANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(C2=CC=CC=N2)C3=C(C(=O)C=C(O3)CO)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with pyridine-2-carbaldehyde, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-{(2-chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
Research indicates that this compound may exhibit therapeutic properties, particularly as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological targets, which can lead to significant physiological effects.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyranone compounds were tested for their antitumor activity against various cancer cell lines. The results demonstrated that modifications to the chlorophenyl group enhanced cytotoxicity against breast cancer cells, indicating the potential for developing new anticancer agents based on this compound .
Antimicrobial Applications
Biological Activity
The compound has shown promising antimicrobial activity against several bacterial strains. For instance, studies have reported that similar pyranone derivatives exhibit moderate to high antibacterial effects against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Pyranone Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level | Reference |
|---|---|---|---|
| Pyranone A | S. aureus, E. coli | Moderate | |
| Pyranone B | P. aeruginosa | High | |
| Pyranone C | C. albicans | Moderate |
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating more complex molecular structures.
Synthetic Routes
The synthesis typically involves multi-step organic reactions, including the condensation of 2-chlorobenzylamine with pyridine-2-carbaldehyde, followed by cyclization and hydroxylation steps. Catalysts like palladium or copper are often employed to facilitate these reactions .
Unique Features
Compared to similar compounds, the presence of the chlorophenyl group in this structure enhances its binding affinity to certain molecular targets, potentially increasing its biological efficacy. For example:
| Compound Name | Unique Feature |
|---|---|
| 2-{(2-bromophenyl)aminomethyl} | Bromine substituent |
| 2-{(2-fluorophenyl)aminomethyl} | Fluorine substituent |
| 2-{(2-methylphenyl)aminomethyl} | Methyl substituent |
Mechanism of Action
The mechanism of action of 2-{(2-chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Key properties :
- Molecular formula : C₁₈H₁₅ClN₂O₄.
- Melting point : 196–198 °C.
- Rf value : 0.28 (TLC).
- Spectral data: IR (KBr) peaks at 3260 cm⁻¹ (O–H stretch), 1669 cm⁻¹ (C=O), and 1520 cm⁻¹ (aromatic C=C). NMR confirms the presence of pyridine, chlorophenyl, and pyranone moieties .
- Elemental analysis : Calcd. C 60.26%, H 4.21%, N 7.81%; Found C 60.04%, H 4.35%, N 7.64%, indicating high purity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound 4d belongs to a family of kojic acid derivatives with variations in the aryl substituent. Below is a comparative analysis of its analogues:
Key Findings:
Substituent Effects on Activity :
- Electron-withdrawing groups (e.g., nitro in 4h ) significantly enhance tyrosinase inhibition. The nitro group at the meta position in 4h promotes uncompetitive binding (Km decreases with inhibitor concentration) and stabilizes enzyme-substrate-inhibitor complexes via π-π stacking .
- Halogen positioning : The 2-chlorophenyl group in 4d shows moderate activity compared to 4h , suggesting meta-substitution is more favorable for target engagement than ortho-substitution.
- Methoxy groups (e.g., 4i ) reduce activity compared to nitro analogues, likely due to decreased electron-withdrawing effects .
Physical Properties :
- Melting points : Nitro-substituted derivatives (4h , 4i ) exhibit higher melting points (212–218 °C) than halogenated analogues (4d : 196–198 °C), attributed to stronger intermolecular dipole-dipole interactions .
- Polarity : Lower Rf values (e.g., 4i : 0.26 vs. 4d : 0.28) correlate with increased polarity from nitro and methoxy groups .
Molecular Interactions :
- Docking studies reveal that 4h forms hydrogen bonds between its hydroxyl group and His263 in tyrosinase, while the nitro group interacts with Met280 via hydrophobic contacts . In contrast, 4d relies on pyridine-chlorophenyl synergy for binding but lacks the nitro group’s enhanced affinity .
Comparison with Non-Pyridine Analogues
and describe pyran-4-one derivatives with guaiazulene or dihydropyridine moieties:
Table 2: Comparison with Guaiazulene-Containing Analogues
| Compound ID | Core Structure | Substituent | Biological Target | Melting Point (°C) |
|---|---|---|---|---|
| 3i | Guaiazulene-pyranone | 3-Nitrophenyl | Not reported | 221–223 |
| 3j | Guaiazulene-pyranone | Pyridin-4-yl | Not reported | 212–214 |
| 4d | Pyridine-pyranone | 2-Chlorophenyl | Tyrosinase | 196–198 |
Key Differences:
- Guaiazulene derivatives (e.g., 3i, 3j) exhibit higher molecular weights (e.g., 3i: C₂₈H₂₇NO₆) and melting points (>220 °C) due to extended aromatic systems but lack explicit tyrosinase inhibition data .
- 4d and its pyridine-based analogues are smaller and more soluble, making them preferable for topical applications in dermatology .
Biological Activity
The compound 2-{(2-chlorophenyl)aminomethyl}-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one , often referred to as a pyranone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and enzyme inhibitory properties, supported by relevant case studies and research findings.
Chemical Structure
The chemical structure of the compound features a pyranone core substituted with a chlorophenyl amino group and a pyridine moiety, which are critical for its biological activity. The presence of hydroxymethyl and hydroxy groups may also contribute to its interaction with biological targets.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyranone derivatives. For instance, compounds similar to the one discussed have shown significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study by Pasha et al. demonstrated that certain pyrimidine derivatives exhibited moderate antibacterial activity, suggesting that structural modifications can enhance efficacy against resistant strains .
Table 1: Antimicrobial Activity of Pyranone Derivatives
| Compound Name | Bacterial Strains Tested | Activity Level | Reference |
|---|---|---|---|
| Pyranone A | S. aureus, E. coli | Moderate | |
| Pyranone B | P. aeruginosa | High | |
| Pyranone C | C. albicans | Moderate |
Antitumor Activity
The antitumor potential of the compound has been investigated in various cancer cell lines. Recent research indicates that similar pyranone derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression. For example, a study reported that a related compound significantly inhibited the proliferation of HeLa cells, showcasing its potential as an anticancer agent .
Case Study: Antitumor Effects
In a comparative study, the compound was tested alongside established chemotherapeutics against HeLa cells. The results indicated that it exhibited a higher cytotoxicity than some traditional agents, highlighting its potential as a lead compound for further development .
Enzyme Inhibition
Another notable aspect of this compound is its ability to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. Research has shown that derivatives can act as selective inhibitors of DNA polymerase III in bacteria, which is crucial for their replication and survival .
Table 2: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | Compound Effectiveness | Reference |
|---|---|---|---|
| DNA Polymerase III | Competitive | High | |
| Topoisomerase II | Non-competitive | Moderate |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyranone derivatives. Modifications at specific positions on the aromatic rings or variations in substituents have been shown to enhance potency against microbial and tumor cells. The incorporation of electron-withdrawing groups has been particularly effective in increasing antibacterial activity .
Q & A
Q. What statistical frameworks are optimal for dose-response studies?
- Methodological Answer : Employ a split-split plot design for multifactorial experiments (e.g., trellis systems in bioactivity assays) :
- Main Plots : Vary concentrations (0.1–100 µM).
- Subplots : Test cell types/tissues.
- Sub-Subplots : Replicate over time (n = 4–6).
- Analyze via ANOVA with Tukey’s post-hoc test (p < 0.01) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
